molecular formula C21H15F3N2O2S B6535946 N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-3-(trifluoromethyl)benzamide CAS No. 1021220-68-7

N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B6535946
CAS No.: 1021220-68-7
M. Wt: 416.4 g/mol
InChI Key: AHWSRZBCCFNKEZ-UHFFFAOYSA-N
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Description

“N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-3-(trifluoromethyl)benzamide” is a complex organic compound. It contains a thiophene moiety, which is a five-membered ring with one sulfur atom . Thiophene derivatives have been reported to possess a wide range of therapeutic properties and diverse applications in medicinal chemistry .


Synthesis Analysis

The synthesis of thiophene derivatives involves various strategies. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, containing a thiophene ring, an indole ring, and a benzamide group. The thiophene ring is a five-membered heterocycle containing one sulfur atom .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This reaction can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

Thiophene, a component of the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Future Directions

The development of new thiophene derivatives with wider therapeutic activity is a topic of interest for medicinal chemists . The design and discovery of new drug molecules offer some of the greatest hopes for success in the present and future epoch .

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N2O2S/c22-21(23,24)15-4-1-3-14(11-15)19(27)25-16-7-6-13-8-9-26(17(13)12-16)20(28)18-5-2-10-29-18/h1-7,10-12H,8-9H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWSRZBCCFNKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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